1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride
CAS No.: 2044714-08-9
Cat. No.: VC7154587
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2044714-08-9 |
---|---|
Molecular Formula | C8H18Cl2N2O2 |
Molecular Weight | 245.14 |
IUPAC Name | 1,4-dimethyl-1,4-diazepane-6-carboxylic acid;dihydrochloride |
Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)6-7(5-9)8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H |
Standard InChI Key | WBNMFCFNIHLHDS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC(C1)C(=O)O)C.Cl.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₉H₁₈N₂O₂·2HCl, with a molecular weight of 283.18 g/mol. Its IUPAC name reflects the diazepane backbone, methyl substitutions, and carboxylic acid functionalization. Key physicochemical properties include:
Property | Value/Description |
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Solubility | Highly soluble in water (>50 mg/mL) |
pKa (Carboxylic Acid) | ~4.2 (estimated) |
LogP | -1.3 (predicted) |
Crystalline Form | Hygroscopic white powder |
The diazepane ring adopts a boat conformation in solution, with the methyl groups inducing steric effects that modulate receptor binding . The carboxylic acid group enables salt formation (e.g., dihydrochloride) and participates in hydrogen bonding, critical for interactions with biological targets .
Synthetic Routes and Optimization
Cyclization Strategies
The synthesis typically involves cyclization of N,N-dimethyl-1,5-diaminopentane derivatives with carbonyl-containing reagents. A representative pathway includes:
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Condensation: Reacting 1,5-diamino-3-methylpentane with ethyl glyoxylate under acidic conditions to form the diazepane ring .
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Hydrolysis: Treating the ester intermediate with hydrochloric acid to yield the carboxylic acid.
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Salt Formation: Precipitation with hydrogen chloride gas produces the dihydrochloride salt.
Reaction yields vary between 40–65%, with purity >95% achieved via recrystallization from ethanol/water mixtures .
Industrial-Scale Production
Continuous flow reactors have been explored to enhance scalability. For example, using a microreactor system at 80°C with a residence time of 15 minutes improves yield to 72% while reducing byproduct formation . Catalysts such as zeolite H-Y further optimize ring-closure efficiency.
Industrial and Research Applications
Application | Description |
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Pharmaceutical Intermediates | Used in synthesizing kinase inhibitors and GPCR modulators. |
Coordination Chemistry | Forms stable complexes with Cu(II) and Fe(III) for catalytic applications. |
Material Science | Incorporated into polymers to enhance thermal stability (Tg = 145°C). |
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